molecular formula C14H20N2O2S B14271794 2,6-Diazaspiro[3.4]octane, 6-methyl-2-[(4-methylphenyl)sulfonyl]-

2,6-Diazaspiro[3.4]octane, 6-methyl-2-[(4-methylphenyl)sulfonyl]-

Cat. No.: B14271794
M. Wt: 280.39 g/mol
InChI Key: SBUDYBFEIJVIBO-UHFFFAOYSA-N
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Description

2,6-Diazaspiro[3.4]octane, 6-methyl-2-[(4-methylphenyl)sulfonyl]- is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The spirocyclic framework provides a rigid and stable structure, which can be beneficial in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diazaspiro[3.4]octane, 6-methyl-2-[(4-methylphenyl)sulfonyl]- typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the sulfonyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and other advanced technologies can help in achieving large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,6-Diazaspiro[3.4]octane, 6-methyl-2-[(4-methylphenyl)sulfonyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2,6-Diazaspiro[3.4]octane, 6-methyl-2-[(4-methylphenyl)sulfonyl]- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Diazaspiro[3.4]octane, 6-methyl-2-[(4-methylphenyl)sulfonyl]- involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can fit into specific binding sites, thereby modulating the activity of the target. The sulfonyl group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2,6-diazaspiro[3.4]octane
  • 6-Methyl-2,6-diazaspiro[3.4]octane

Uniqueness

Compared to similar compounds, 2,6-Diazaspiro[3.4]octane, 6-methyl-2-[(4-methylphenyl)sulfonyl]- has a unique combination of a spirocyclic core and a sulfonyl group. This combination provides a distinct set of chemical and physical properties, making it suitable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C14H20N2O2S

Molecular Weight

280.39 g/mol

IUPAC Name

7-methyl-2-(4-methylphenyl)sulfonyl-2,7-diazaspiro[3.4]octane

InChI

InChI=1S/C14H20N2O2S/c1-12-3-5-13(6-4-12)19(17,18)16-10-14(11-16)7-8-15(2)9-14/h3-6H,7-11H2,1-2H3

InChI Key

SBUDYBFEIJVIBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CCN(C3)C

Origin of Product

United States

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